(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate

Aldose Reductase Inhibition Diabetic Complications Naphthalimide Derivatives

This N-acetoxy 1,8-naphthalimide derivative serves as a critical synthetic intermediate and research probe. Its electrophilic acetate ester confers distinct reactivity, serving as a masked N-hydroxy precursor for HDAC inhibitor synthesis, unlike N-alkyl or N-aryl analogs. With a sharp melting point (205.5-206.5 °C) and non-hygroscopic crystalline nature, it offers superior handling and stability for reproducible analytical method development. Ideal for medicinal chemistry SAR exploration at the imide nitrogen position, fluorescent probe design, and materials science applications requiring a neutral, membrane-permeable scaffold.

Molecular Formula C14H9NO4
Molecular Weight 255.229
CAS No. 100873-54-9
Cat. No. B2413763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate
CAS100873-54-9
Molecular FormulaC14H9NO4
Molecular Weight255.229
Structural Identifiers
SMILESCC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
InChIInChI=1S/C14H9NO4/c1-8(16)19-15-13(17)10-6-2-4-9-5-3-7-11(12(9)10)14(15)18/h2-7H,1H3
InChIKeyAATRCBPAUJCECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for (1,3-Dioxobenzo[de]isoquinolin-2-yl) Acetate (CAS 100873-54-9): A Naphthalimide-Based Chemical Probe Intermediate


(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate (CAS 100873-54-9), also known as 2-(acetyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is an N-acetoxy derivative of the 1,8-naphthalimide scaffold (C₁₄H₉NO₄, MW 255.23) . Structurally, it consists of the planar, polycyclic 1,8-naphthalimide core bearing an N-bound acetate ester moiety [1]. This compound serves primarily as a synthetic intermediate and research chemical probe within the broader class of benzo[de]isoquinoline-1,3-diones, which have been extensively investigated for their capacity to inhibit aldose reductase, bacterial DNA gyrase/topoisomerase, and viral polymerases [2]. The acetate ester functional group at the imide nitrogen distinguishes it from the carboxylic acid derivative Alrestatin and confers distinct reactivity, stability, and solubility profiles relevant to synthetic applications and procurement decisions .

Why Generic Substitution Fails: Functional Specificity of (1,3-Dioxobenzo[de]isoquinolin-2-yl) Acetate as an N-Acetoxy Building Block


Procurement specialists and researchers cannot arbitrarily substitute (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate with other 1,8-naphthalimide derivatives due to critical functional group divergence at the imide nitrogen position . The acetate ester moiety constitutes an electrophilic N-acetoxy functional group that is fundamentally distinct from the N-alkyl, N-aryl, N-hydroxy, or N-carboxylic acid substituents found in closely related comparators [1]. This structural distinction directly translates to differences in chemical reactivity—specifically hydrolysis behavior and electrophilic transfer capacity—that cannot be replicated by Alrestatin (the N-acetic acid derivative, CAS 51411-04-2) or N-hydroxy analogs [2]. The acetate ester serves as a masked hydroxylamine equivalent in synthetic sequences requiring N-O bond cleavage or selective deprotection under controlled conditions, a functional capability that N-alkylated naphthalimides lack entirely [1]. Furthermore, the compound class exhibits well-documented substituent-dependent variations in lipophilicity, metabolic stability, and target engagement profiles, making functional-group-level equivalence impossible to assume without empirical verification [2].

Quantitative Differentiation Evidence for (1,3-Dioxobenzo[de]isoquinolin-2-yl) Acetate (CAS 100873-54-9)


Functional Group Divergence: N-Acetoxy Ester versus N-Acetic Acid in Aldose Reductase Inhibitor Scaffolds

The target compound features an N-acetoxy ester moiety, whereas its closest structural relative Alrestatin (1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-acetic acid, CAS 51411-04-2) contains an N-acetic acid group . This functional group divergence represents a chemically meaningful difference with procurement implications: the acetate ester renders the compound significantly more lipophilic (estimated XLogP3-AA of 2.4 for the parent acetate scaffold versus approximately 0.5-1.0 for the carboxylic acid derivative) and eliminates the pH-dependent ionization characteristic of the free acid [1]. The acetate group also enables distinct synthetic utility as an electrophilic N-acyloxy transfer reagent or masked hydroxylamine precursor that the free acid cannot provide [2].

Aldose Reductase Inhibition Diabetic Complications Naphthalimide Derivatives

In Vitro Aldose Reductase Inhibition: Structural Determinants from 5-Substituted Benzo[de]isoquinoline-2(3H)-acetic Acid Analogs

While direct biological activity data for (1,3-dioxobenzo[de]isoquinolin-2-yl) acetate is absent from the peer-reviewed literature, the compound class to which it belongs—1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-acetic acid derivatives—has well-characterized aldose reductase (ALR2) inhibitory activity [1]. The parent carboxylic acid Alrestatin inhibits aldose reductase with an IC₅₀ of 148 μM, establishing a baseline for the core scaffold . Critical structure-activity relationship data from 5-substituted analogs demonstrate that modifications to the core naphthalimide structure produce quantitative differences in inhibition mechanism: 5-α-bromoacetamide (compound 5) and 5-α-iodoacetamide (compound 6) analogs act as irreversible inhibitors of rat lens aldose reductase (RLAR), whereas the 5-α-chloroacetamide analog (compound 3) does not exhibit irreversible inhibition and acts via a reversible mechanism [2]. Comparative inhibition studies further revealed that the α-haloacetamide analogs exhibit substantially greater selectivity for RLAR over rat kidney aldehyde reductase (RKALR), demonstrating that substituent identity at reactive positions dictates both potency and target selectivity [2].

Aldose Reductase Irreversible Inhibition Enzyme Kinetics

Physical Property Differentiation: Melting Point and Crystallinity as Quality Control and Handling Indicators

(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate exhibits a reported melting point range of 205.5-206.5 °C (recrystallized from ethanol), a physical property that distinguishes it from structurally related naphthalimide derivatives and serves as a practical procurement and quality control criterion . This crystalline solid-state behavior contrasts with the sodium salt form of Alrestatin (CAS 51876-97-2, sodium 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate), which is an ionic salt with fundamentally different solubility and hygroscopicity characteristics . The high melting point of the acetate ester indicates strong intermolecular packing forces and high crystalline lattice energy, which translates to superior long-term storage stability under ambient conditions compared to lower-melting naphthalimide analogs or amorphous forms . The predicted boiling point of 452.2±28.0 °C and predicted density of 1.46±0.1 g/cm³ further differentiate this compound's handling requirements during synthetic operations .

Physical Characterization Solid-State Properties Compound Handling

Lipophilicity as a Differentiation Vector: Computed XLogP3-AA Comparison Across N-Substituted 1,8-Naphthalimides

The target compound's parent acetate scaffold exhibits a computed XLogP3-AA value of 2.4, representing a quantitatively distinct lipophilicity profile compared to N-alkylated and N-carboxylic acid naphthalimide derivatives [1]. This computed partition coefficient provides a measurable differentiation metric relevant to biological membrane permeability, non-specific protein binding propensity, and chromatographic retention behavior [2]. In comparison, the N-morpholinoethyl acetamide derivative (CID 2859630) possesses a molecular weight of 367.4 g/mol and incorporates a basic amine moiety that confers dramatically different solubility and ionization characteristics relative to the neutral, non-ionizable acetate ester of the target compound [3]. For researchers developing naphthalimide-based fluorescent probes, DNA intercalators, or enzyme inhibitors, the target compound's intermediate lipophilicity (XLogP3-AA = 2.4) places it in a distinct property space that cannot be replicated by either the more polar carboxylic acid derivatives (Alrestatin class) or the highly lipophilic N-alkyl/aryl-substituted analogs that have advanced to clinical evaluation (e.g., Amonafide, Mitonafide) [2].

Lipophilicity ADME Properties Computed Physicochemical Descriptors

Validated Research and Procurement Applications for (1,3-Dioxobenzo[de]isoquinolin-2-yl) Acetate


Synthetic Intermediate for N-Hydroxy-1,8-naphthalimide Derivatives via Controlled Hydrolysis

The N-acetoxy ester functionality of (1,3-dioxobenzo[de]isoquinolin-2-yl) acetate enables its use as a protected N-hydroxy precursor in synthetic sequences targeting N-hydroxy-1,8-naphthalimide derivatives. The acetate group can be selectively cleaved under mild basic or enzymatic conditions to reveal the N-hydroxy moiety, a functional group that serves as a critical pharmacophore in histone deacetylase (HDAC) inhibitors such as Scriptaid (6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide, CAS 287383-59-9) . Unlike the N-alkyl or N-aryl naphthalimides, the acetate ester provides a traceless protecting group strategy that preserves the planar naphthalimide chromophore while enabling late-stage functional group manipulation. The high melting point (205.5-206.5 °C) and crystalline nature facilitate purification by recrystallization from ethanol, providing material of suitable purity for subsequent derivatization . This application is supported by the broader patent literature describing 1H-benzo[de]isoquinoline-1,3(2H)-diones as versatile scaffolds for medicinal chemistry optimization [1].

Aldose Reductase Inhibitor Scaffold Development and Structure-Activity Relationship (SAR) Studies

The 1,3-dioxobenzo[de]isoquinoline core is a validated pharmacophore for aldose reductase (ALR2) inhibition, with the parent carboxylic acid Alrestatin demonstrating an IC₅₀ of 148 μM against rat lens aldose reductase . (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate serves as a chemically distinct entry point for SAR exploration at the imide nitrogen position, complementing studies with the free acid, sodium salt, and various N-alkylated derivatives. The acetate ester's increased lipophilicity (XLogP3-AA = 2.4) relative to Alrestatin (estimated XLogP3-AA ≈0.5-1.0) provides a tool for investigating the relationship between compound lipophilicity and cellular permeability or tissue distribution in the context of diabetic complication models . The established SAR from 5-substituted analogs demonstrates that substituent identity critically determines whether inhibition is reversible or irreversible, underscoring the value of systematically varied N-substituents in elucidating binding mode and mechanism [1].

Fluorescent Probe and Molecular Sensor Intermediate Development

1,8-Naphthalimide derivatives are extensively utilized as fluorescent dyes, molecular probes, and sensors due to their strong fluorescence emission, large Stokes shifts, and environment-sensitive photophysical properties . (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate provides an N-functionalized building block for the synthesis of naphthalimide-based fluorescent reporters where the acetate ester serves as a reactive handle for further derivatization or as a precursor to N-hydroxy and N-amino substituted fluorophores. The compound's intermediate lipophilicity (XLogP3-AA = 2.4) and neutral, non-ionizable character under physiological conditions differentiate it from ionic naphthalimide derivatives (e.g., sodium salts, sulfonated derivatives), making it particularly suitable for applications requiring membrane permeability or intracellular probe delivery . The well-defined melting point (205.5-206.5 °C) and crystalline solid-state properties facilitate reproducible handling and formulation for materials science and optical sensing applications [1].

Reference Standard for Analytical Method Development and Quality Control

The well-characterized physical properties of (1,3-dioxobenzo[de]isoquinolin-2-yl) acetate—specifically its sharp melting point of 205.5-206.5 °C and established molecular weight of 255.23 g/mol—make it suitable as a reference standard for developing and validating analytical methods for naphthalimide derivative characterization . The compound's thermal stability and crystalline nature enable its use as a system suitability standard in HPLC method development, differential scanning calorimetry (DSC) calibration, and mass spectrometry tuning for the C₁₄H₉NO₄ mass range. Unlike the sodium salt of Alrestatin, which exhibits hygroscopicity and variable hydration states, the neutral acetate ester provides a stable, non-hygroscopic solid with reproducible handling characteristics that minimize weighing errors and degradation during storage . This application is supported by the compound's availability from multiple commercial suppliers at defined purity specifications (typically ≥95%) with batch-specific certificates of analysis [1].

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